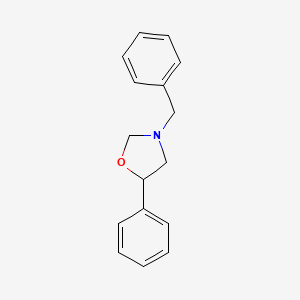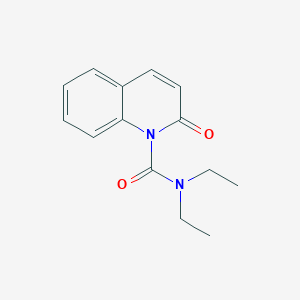![molecular formula C13H24N2O2 B11869611 tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate CAS No. 1334499-60-3](/img/structure/B11869611.png)
tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The spirocyclic framework provides a rigid structure that can be beneficial in the design of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
The synthesis of tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable diamine with a tert-butyl ester. One common method includes the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the spirocyclic ring are replaced by other groups using reagents like alkyl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Applications De Recherche Scientifique
tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential in drug design, particularly in creating molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its functional groups and overall structure.
Comparaison Avec Des Composés Similaires
tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate: Similar in structure but with a different position of the nitrogen atoms.
tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: Contains an oxygen atom in the spirocyclic ring, providing different reactivity and properties.
tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate: Features an oxo group, which can influence its chemical behavior and applications.
These comparisons highlight the uniqueness of tert-Butyl 1,6-diazaspiro[4
Propriétés
Numéro CAS |
1334499-60-3 |
|---|---|
Formule moléculaire |
C13H24N2O2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
tert-butyl 1,10-diazaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-6-8-13(15)7-4-5-9-14-13/h14H,4-10H2,1-3H3 |
Clé InChI |
ILIDUHJHDWXNSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC12CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11869558.png)


![Cyclohepta[b]thiazolo[4,5-f]indole](/img/structure/B11869570.png)
![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)




![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)
